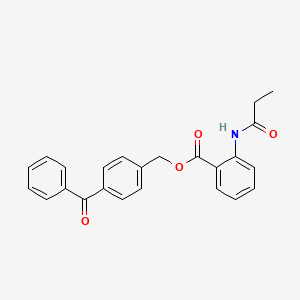![molecular formula C12H13NO2S B5129102 2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)
2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is commonly referred to as DOTOM or NS11394 and is a potent positive allosteric modulator of the GABA-A receptor.
Wirkmechanismus
DOTOM works by binding to a specific site on the GABA-A receptor, known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to increased inhibitory neurotransmission. DOTOM has been shown to enhance the activity of the receptor in a dose-dependent manner, with higher doses leading to greater enhancement.
Biochemical and Physiological Effects:
DOTOM has been shown to have a number of biochemical and physiological effects. In addition to enhancing the activity of the GABA-A receptor, DOTOM has been found to increase the release of dopamine in the brain. This effect is thought to be due to the modulation of the mesolimbic dopaminergic pathway, which is involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DOTOM is its potency as a positive allosteric modulator of the GABA-A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of DOTOM is its solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research on DOTOM. One area of interest is the potential use of DOTOM as a treatment for various neurological and psychiatric disorders. DOTOM has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety, depression, and other mood disorders. Another area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor, which could have even greater therapeutic potential. Additionally, further research is needed to understand the long-term effects of DOTOM on neuronal function and behavior.
Synthesemethoden
DOTOM can be synthesized through a multi-step process involving the reaction of various intermediates. The synthesis of DOTOM involves the reaction of 4-chloro-2-nitroaniline, 2-methylthiophene, and ethyl 2-oxo-3-phenylpropanoate. The reaction mixture is then heated in the presence of a catalyst to yield DOTOM.
Wissenschaftliche Forschungsanwendungen
DOTOM has been extensively studied for its potential applications in various scientific fields. One of the primary applications of DOTOM is in the field of neuroscience, where it has been found to enhance the activity of the GABA-A receptor. This receptor is the primary inhibitory receptor in the central nervous system and is responsible for regulating neuronal excitability. DOTOM has been shown to enhance the activity of this receptor, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Eigenschaften
IUPAC Name |
2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-6-3-4-8-9(5-6)16-11-10(8)12(14)15-7(2)13-11/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYORSNUCFAGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)OC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5129020.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B5129025.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)
![2-(2-{3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-4-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5129049.png)

![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129058.png)

![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5129064.png)

![2-[(acetyloxy)methyl]-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B5129074.png)
![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5129106.png)
![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)